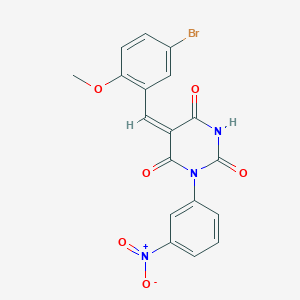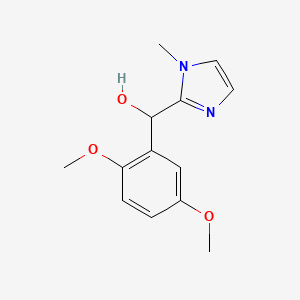![molecular formula C24H24ClNO4S2 B5136085 1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)
1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in the proliferation and survival of cancer cells and immune cells. This compound has been shown to be highly selective for BTK and does not affect other kinases in the same family, such as Tec and Itk.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also demonstrated efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus, by reducing inflammation and suppressing the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can be administered orally. However, this compound has some limitations, including its potential to cause adverse effects on platelet function and the need for further optimization of dosing regimens.
Direcciones Futuras
For 1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane research include the evaluation of its efficacy in clinical trials for the treatment of various diseases, including B-cell malignancies and autoimmune disorders. Further optimization of dosing regimens and the development of combination therapies with other targeted agents may also be explored. Additionally, the potential for this compound to be used as a tool compound for studying B-cell receptor signaling and the role of BTK in disease pathogenesis should be investigated.
Métodos De Síntesis
The synthesis of 1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-biphenylsulfonyl chloride to form an intermediate, which is then reacted with azepane to produce this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the pathogenesis of several diseases.
Propiedades
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S2/c25-21-9-15-23(16-10-21)31(27,28)22-11-5-19(6-12-22)20-7-13-24(14-8-20)32(29,30)26-17-3-1-2-4-18-26/h5-16H,1-4,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKTSMWNFHLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5136008.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5136015.png)

![N-(4-butoxyphenyl)-8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5136034.png)
![5-[6-(4-benzyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5136038.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5136059.png)
![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)

![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

